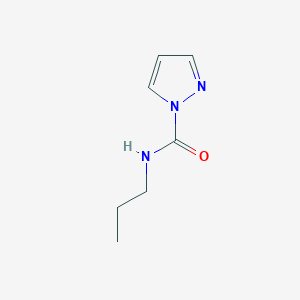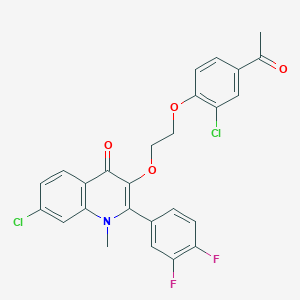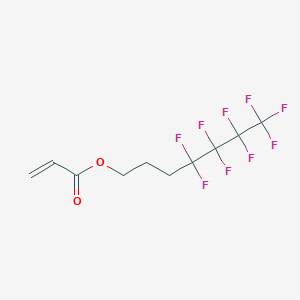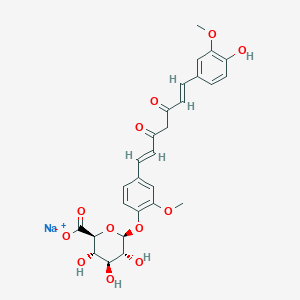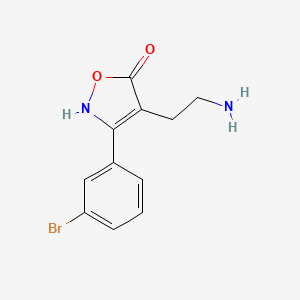![molecular formula C9H7N3 B12857840 1H-pyrrolo[2,3-b]pyridine-5-acetonitrile](/img/structure/B12857840.png)
1H-pyrrolo[2,3-b]pyridine-5-acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-pyrrolo[2,3-b]pyridine-5-acetonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the pyrrolo[2,3-b]pyridine family, known for its diverse biological activities and potential therapeutic applications. The structure of this compound consists of a fused pyrrole and pyridine ring system with an acetonitrile group attached at the 5-position.
Preparation Methods
The synthesis of 1H-pyrrolo[2,3-b]pyridine-5-acetonitrile typically involves multi-step synthetic routes. One common method starts with the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde under specific conditions . The reaction is carried out at 50°C to obtain the desired product. Industrial production methods may involve modifications of traditional synthetic routes to optimize yield and purity, often incorporating advanced techniques such as continuous flow chemistry and automated synthesis platforms .
Chemical Reactions Analysis
1H-pyrrolo[2,3-b]pyridine-5-acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyridine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of novel catalysts.
Biology: This compound has shown promise as an inhibitor of specific enzymes and receptors, making it a valuable tool in biochemical research.
Mechanism of Action
The mechanism of action of 1H-pyrrolo[2,3-b]pyridine-5-acetonitrile primarily involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation, migration, and survival. This inhibition is particularly relevant in the context of cancer therapy, where abnormal FGFR signaling contributes to tumor growth and metastasis .
Comparison with Similar Compounds
1H-pyrrolo[2,3-b]pyridine-5-acetonitrile can be compared with other similar compounds within the pyrrolo[2,3-b]pyridine family:
7-Azaindole: Another heterocyclic compound with a similar structure but different biological activities.
1H-pyrrolo[3,4-c]pyridine: Exhibits distinct chemical properties and applications compared to this compound.
Pyrido[2,3-d]pyrimidin-5-one: Known for its use in medicinal chemistry, particularly as an anticancer agent.
Properties
Molecular Formula |
C9H7N3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2-(1H-pyrrolo[2,3-b]pyridin-5-yl)acetonitrile |
InChI |
InChI=1S/C9H7N3/c10-3-1-7-5-8-2-4-11-9(8)12-6-7/h2,4-6H,1H2,(H,11,12) |
InChI Key |
BFVLYNFJIJMOED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=NC=C(C=C21)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,2-Diethyl-6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine](/img/structure/B12857766.png)
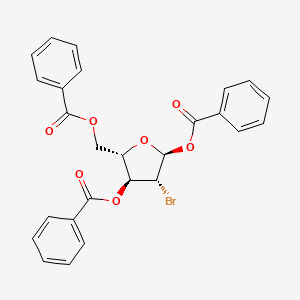
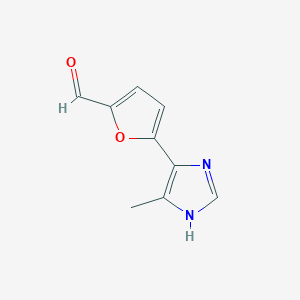
![5-[4-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine](/img/structure/B12857785.png)
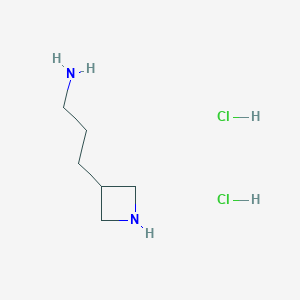
![4-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12857790.png)
![2(5H)-Furanone, 5-[(1-methylpropyl)imino]-](/img/structure/B12857803.png)
